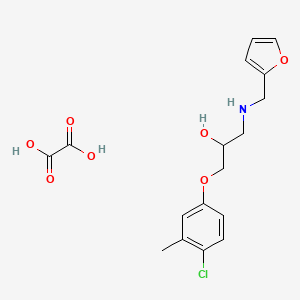

4-Nitro-1,3-benzoxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-1,3-benzoxazol-2-amine is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, which is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis and cytotoxic activity studies of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Nitro-1,3-benzoxazol-2-amine serves as a precursor in the synthesis of heterocyclic compounds, such as 1H-indazoles and benzoxazol-5-yl-1H-benzo[d]imidazole, through processes involving C-H activation and C-N/N-N coupling reactions. These methodologies highlight the utility of nitroso compounds and ionic liquid supports in facilitating efficient, microwave-assisted syntheses, showcasing the versatility of this compound in constructing complex organic frameworks (Wang & Li, 2016; Chanda et al., 2012).

Catalysis and Material Science

In material science, graphene-based catalysts have been employed in the reduction of nitro compounds to amines, a transformation critical for producing drugs, dyes, and polymers. Studies emphasize the catalytic prowess of graphene derivatives in enhancing the reduction rate of nitro compounds, including 4-nitrophenol, underlining the role of this compound in environmental remediation and sustainable chemistry applications (Nasrollahzadeh et al., 2020).

Molecular Electronics

The compound has found applications in molecular electronics, where it has been used to create devices exhibiting negative differential resistance and high on-off ratios. This application demonstrates the potential of nitroamine-based molecules in developing advanced electronic components (Chen et al., 1999).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors for metals in acidic media, showcasing the importance of triazole Schiff bases in protecting industrial materials. This research provides insights into the thermodynamic, electrochemical, and quantum chemical aspects of corrosion inhibition, highlighting the utility of these compounds in material preservation (Chaitra et al., 2015).

Fluorescent Probing

The compound is instrumental in developing fluorescent probes for detecting biological molecules or ions, such as hydrogen sulfide in mitochondria. These probes utilize the selective reactivity of nitrobenzoxadiazole derivatives, offering tools for biological imaging and understanding cellular processes (Pak et al., 2016).

作用機序

Target of Action

Benzoxazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzoxazoles, in general, are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Benzoxazoles are known to influence several biochemical pathways due to their wide-ranging biological activities .

Result of Action

Benzoxazoles are known to exhibit various biological activities, suggesting they induce a range of molecular and cellular effects .

特性

IUPAC Name |

4-nitro-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYRPQRCQMLKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

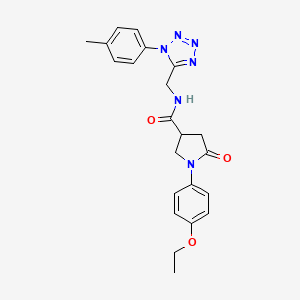

![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)

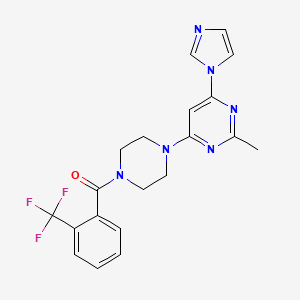

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)

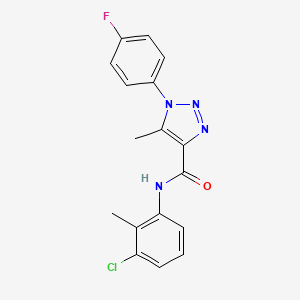

![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)

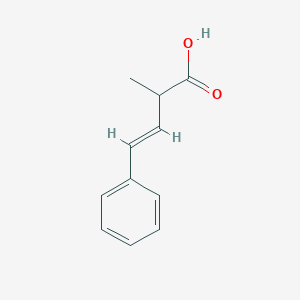

![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)